

# Chemical and Toxicological Profile of Ftaxilide

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## Compound Focus: Ftaxilide

CAS No.: 19368-18-4

Cat. No.: S003711

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The table below summarizes the basic identifiers and known properties of **Ftaxilide**:

Property	Value / Description
CAS Number	19368-18-4 [1]
IUPAC Name	2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1]
Molecular Formula	C <sub>16</sub> H <sub>15</sub> NO <sub>3</sub> [1]
Molecular Weight	269.295 g/mol [1]
Therapeutic Class	Novel antituberculosis agent [1]
Density	1.262 g/cm <sup>3</sup> [1]
Boiling Point	375.3°C at 760 mmHg [1]
Flash Point	180.8°C [1]
Acute Oral Toxicity (Mouse LD <sub>50</sub> )	4500 mg/kg [1]

## Experimental Protocol: Equilibrium Solubility Measurement

This shake-flask method is a standard for determining the equilibrium solubility of a drug in various solvents and is critical for pre-formulation studies [2].

### Materials and Equipment

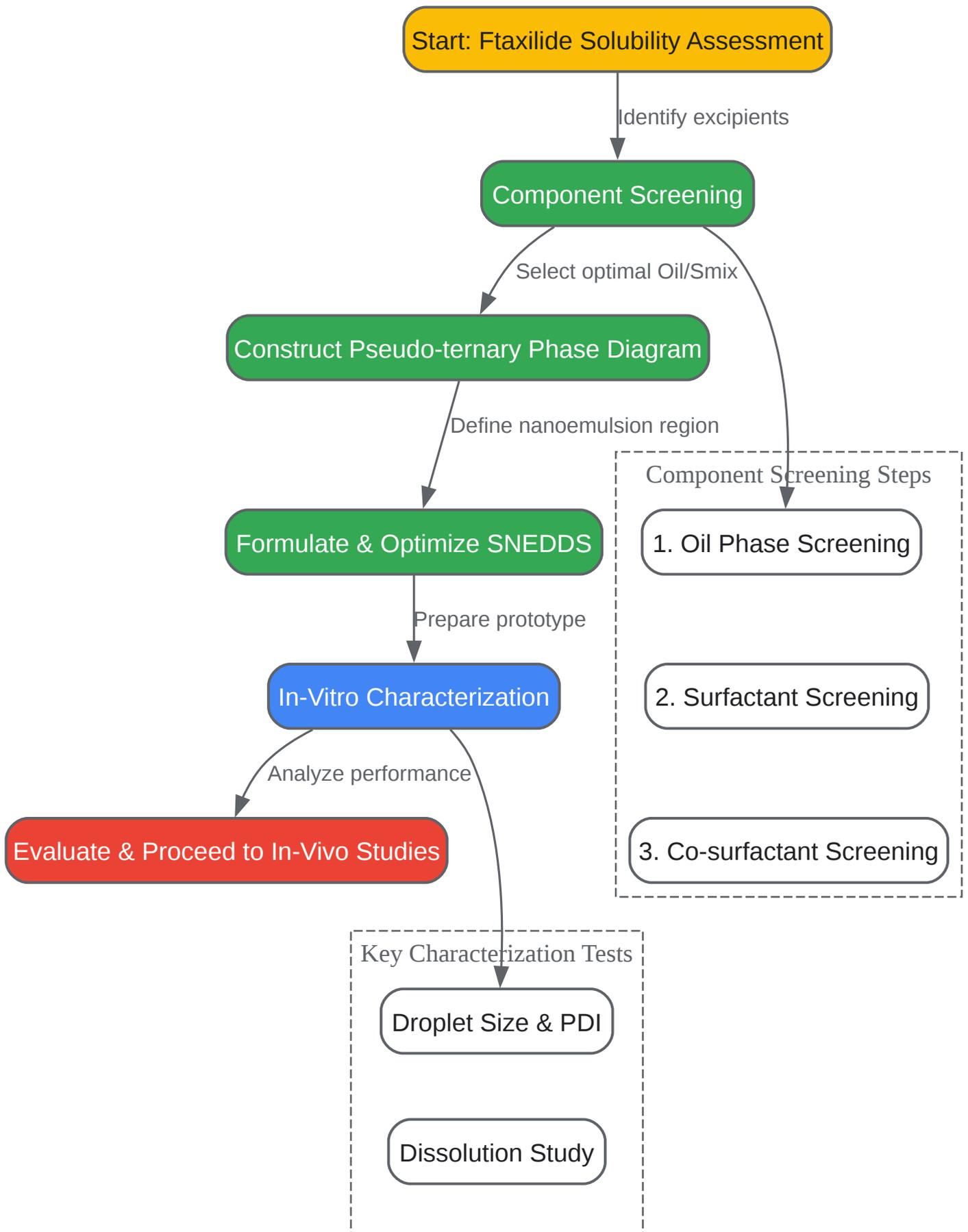
- **API: Ftaxilide** (ensure known crystal form and purity).
- **Solvents:** Buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, 7.4), organic solvents (e.g., ethanol, PEG 400), oils (e.g., oleic acid, isopropyl myristate), and surfactants (e.g., Tween 80).
- **Equipment:** Glass vials with PTFE-lined caps, analytical balance, vortex mixer, temperature-controlled orbital shaker, centrifuge, UV-Vis spectrophotometer or HPLC system, syringe filters (0.45  $\mu\text{m}$ ).

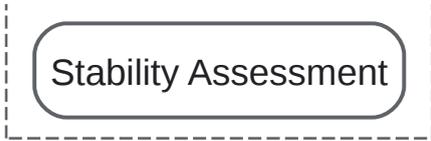
### Procedure

- **Saturation:** For each solvent system, add an excess of **Ftaxilide** (approximately 100-200 mg) to 2-5 mL of solvent in a sealed vial [2].
- **Equilibration:** Agitate the suspensions continuously in an orbital shaker for at least 24-72 hours at a constant temperature (e.g., 37°C) to reach equilibrium [2].
- **Phase Separation:** Centrifuge the samples at 3000-5000 rpm for 10-15 minutes to separate the undissolved drug from the saturated solution [2].
- **Analysis:** Carefully withdraw an aliquot of the supernatant, filter it through a 0.45  $\mu\text{m}$  membrane, and dilute it appropriately. Quantify the drug concentration using a validated UV-Vis (requires establishing  $\lambda_{\text{max}}$  and calibration curve) or HPLC method [2].
- **Calculation:** Calculate solubility in mg/mL or  $\mu\text{g/mL}$  from the measured concentration, considering the dilution factor. Perform experiments in triplicate and report the mean  $\pm$  standard deviation.

## Formulation Strategies for Poorly Soluble Drugs

For a drug with properties like **Ftaxilide** (high molecular weight, likely high log P), lipid-based formulations are a promising strategy to enhance solubility and in vivo absorption [2]. The following workflow outlines a systematic approach to developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS).



A dashed-line rectangular box containing a rounded rectangle with the text "Stability Assessment" inside.

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## Protocol for SNEDDS Development

### 1. Component Screening

- **Oil Phase Screening:** Assess the solubility of **Ftaxilide** in various oils (e.g., oleic acid, isopropyl myristate, castor oil, cinnamon oil) using the shake-flask method described above. Select the oil that demonstrates the highest drug solubility [2].
- **Surfactant Screening:** Mix the selected oil with different surfactants (e.g., Tween 80, Tween 20, Span 80). Dilute each mixture with water and note the number of flask inversions required to form a homogeneous emulsion. Prefer surfactants that form clear emulsions with fewer inversions and show high percent transmittance (>95%) [2].
- **Co-surfactant Screening:** Combine the selected oil and surfactant with various co-surfactants (e.g., PEG 400, ethanol, propylene glycol). PEG 400 is often advantageous as it modifies viscosity and helps form and preserve the emulsion [2]. Screen for combinations that yield a clear, stable nanoemulsion.

### 2. Construction of Pseudo-ternary Phase Diagram

- Prepare mixtures of surfactant and co-surfactant ( $S_{mix}$ ) at different weight ratios (e.g., 1:1, 2:1, 3:1).
- Combine these  $S_{mix}$  ratios with the selected oil in varying proportions (e.g., from 1:9 to 9:1 oil-to- $S_{mix}$ ).
- Titrate each mixture with water, agitating after each addition. Note the points at which the mixture transitions from clear to turbid (or vice versa).
- Plot the data on a ternary diagram (using software like CHEMIX School) to identify the precise boundaries of the self-nanoemulsifying region [2].

### 3. Formulation and In-Vitro Characterization

- **Preparation:** From the nanoemulsion region of the phase diagram, select a stable formulation composition. Dissolve **Ftaxilide** into the isotropic mixture of oil,  $S_{mix}$ , and co-solvent (if any) to create the final SNEDDS concentrate [2].
- **Droplet Size Analysis:** Dilute the SNEDDS concentrate with water and use dynamic light scattering (DLS) to determine the mean droplet size and polydispersity index (PDI). A successful SNEDDS

typically forms droplets smaller than 200 nm.

- **In-Vitro Dissolution Test:** Compare the dissolution profile of the **Ftaxilide**-SNEDDS formulation against pure drug powder using USP apparatus in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer). SNEDDS for poorly soluble drugs like felodipine have shown over 95% drug release within 20 minutes, significantly outperforming the pure drug [2].

## Application Note Summary

The absence of specific **Ftaxilide** solubility data necessitates a systematic experimental approach. The provided protocols for solubility measurement and SNEDDS development offer a reliable pathway to generate the necessary data and create an effective formulation. Successfully enhancing the solubility of **Ftaxilide** through these methods is anticipated to improve its in vivo dissolution and absorption, thereby potentially increasing its therapeutic efficacy as an antituberculosis agent.

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## References

1. Ftaxilide | CAS#:19368-18-4 [chemsrc.com]
2. Enhancing solubility and dissolution of felodipine using self ... [nature.com]

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